5,6-Dichloro-1-methylpyridazin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4Cl2N2O |
|---|---|
Molecular Weight |
179.00 g/mol |
IUPAC Name |
5,6-dichloro-1-methylpyridazin-4-one |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-5(7)4(6)3(10)2-8-9/h2H,1H3 |
InChI Key |
PRUZVHQMYHYPIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)C=N1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dichloro 1 Methylpyridazin 4 1h One and Its Analogues
Established Synthetic Routes to the Pyridazinone Core
The construction of the fundamental pyridazinone ring is the initial step, which is then modified to achieve the desired dichlorinated and methylated final product.
The synthesis of the pyridazinone core can be achieved through various condensation and cyclization reactions. A common strategy involves the reaction of hydrazines with dicarbonyl compounds or their equivalents. For instance, one method prepares pyridazinone precursors by refluxing compounds like 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine (B178648) hydrate (B1144303) in ethanol. nih.gov
Once the pyridazinone ring is formed, halogenation is a critical step to introduce the chloro-substituents. A widely used and effective reagent for this transformation is phosphorus oxychloride (POCl₃). nih.govmdpi.com This reagent can convert a pyridazinone into its corresponding chloropyridazine derivative. For example, reacting a 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with phosphorus oxychloride yields the 3-chloro-pyridazine derivative. nih.gov This type of reaction is fundamental for producing the 4,5-dichloropyridazin-3(2H)-one intermediate, which is a common starting material for further functionalization. organic-chemistry.org
| Starting Material | Reagent(s) | Product | Reference |
| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one | Hydrazine Hydrate, Ethanol | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | nih.gov |
| Pyridazinone Precursor | Phosphorus Oxychloride (POCl₃) | Chlorinated Pyridazinone | nih.govmdpi.com |
With the chlorinated pyridazinone core in hand, the next step is the introduction of the methyl group at the N-1 position. This is typically achieved through N-alkylation reactions. A direct approach involves the alkylation of the pyridazinone nitrogen with a suitable alkyl halide, such as methyl iodide. acs.org
The regioselectivity of N-alkylation in aza-heterocycles can be influenced by several factors, including the choice of base, solvent, and the specific alkylating agent used. beilstein-journals.orgnih.gov For related heterocyclic systems like indazoles, reaction conditions have been shown to dictate whether alkylation occurs at the N-1 or N-2 position. beilstein-journals.orgnih.gov For example, the use of different bases or solvents can favor one isomer over the other. beilstein-journals.org While these studies are on different scaffolds, the principles of controlling kinetic versus thermodynamic products are applicable to pyridazinone synthesis, ensuring the desired 1-methyl substitution.
| Reactant | Alkylating Agent | General Product | Reference |
| Pyridazinone | Suitable Alkyl Halide | N-alkylated Pyridazinone | acs.org |
| 1H-indazole | n-pentanol (Mitsunobu conditions) | N-2 alkylated indazole (major product) | beilstein-journals.orgnih.gov |
Advanced Synthetic Transformations for Functionalization
Beyond the core synthesis, advanced methods are employed to create key intermediates that facilitate further diversification of the pyridazinone structure.
A significant class of intermediates for functionalization are the alkyl/aryl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylates. These compounds serve as stable and efficient reagents for various synthetic transformations. organic-chemistry.orgresearchgate.net Their preparation is straightforward, typically involving the reaction of 4,5-dichloropyridazin-3(2H)-one with a chloroformate, such as phenyl chloroformate. organic-chemistry.org This reaction is generally carried out in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) at low temperatures, achieving high yields. organic-chemistry.org
These carboxylate intermediates are noted for being stable, moisture-insensitive, and practical alternatives to more hazardous reagents like phosgene (B1210022) or chloroformates. organic-chemistry.orgorganic-chemistry.org
Synthesis of Phenyl 4,5-Dichloro-6-oxopyridazine-1(6H)-carboxylate
| Starting Material | Reagent(s) | Base | Solvent | Yield | Reference |
|---|
Lewis acid catalysis plays a significant role in modern organic synthesis by increasing the reactivity of substrates and controlling selectivity. wikipedia.org In the context of pyridazine (B1198779) synthesis, Lewis acids can be employed to mediate cycloaddition reactions, which are a powerful tool for forming the heterocyclic core. organic-chemistry.org
Specifically, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between an s-tetrazine and a silyl (B83357) enol ether can produce functionalized pyridazines with a high degree of regiocontrol. organic-chemistry.org Lewis acids function by complexing with a lone-pair-bearing atom in a substrate, which makes the substrate more susceptible to nucleophilic attack or facilitates cycloaddition processes. wikipedia.org This catalytic approach allows for the construction of complex pyridazine structures under controlled conditions.
Novel and Environmentally Conscious Synthetic Approaches
In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally friendly methods for synthesizing pyridazinone derivatives.
One such approach involves the use of alternative energy sources, such as microwave heating, or solvent-free methods like grinding, to drive reactions. ekb.eg These techniques can lead to shorter reaction times, higher yields, and reduced waste compared to conventional heating methods. ekb.eg
Another green strategy focuses on the use of safer and more manageable reagents. The aforementioned alkyl and aryl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylates are considered eco-friendly alternatives to highly toxic and moisture-sensitive chloroformates. organic-chemistry.orgresearchgate.net A key advantage is that the pyridazinone byproduct from their reactions can be recovered quantitatively, contributing to a more sustainable chemical process. organic-chemistry.org Furthermore, conducting reactions in environmentally benign solvents, such as water, and eliminating the need for a catalyst, represents another significant advance in the green synthesis of pyridazinone derivatives. rsc.org
Development of Recoverable and Recyclable Methodologies
The synthesis of 5,6-Dichloro-1-methylpyridazin-4(1H)-one and its analogs has increasingly focused on the development of sustainable methods that incorporate recoverable and recyclable catalysts. This approach addresses the economic and environmental concerns associated with traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture and can lead to product contamination and catalyst loss.
Another promising avenue is the application of ionic liquids as recyclable catalysts and reaction media. The ionic liquid 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br/AlCl3) has been utilized as an efficient and recyclable catalyst for the synthesis of pyridazinones and phthalazinones. Its non-volatile nature and thermal stability make it an environmentally benign alternative to conventional volatile organic solvents. Furthermore, the ionic liquid can be easily separated from the product and reused, demonstrating its potential for industrial applications.
Exploration of Green Chemistry Principles in Pyridazinone Synthesis
The principles of green chemistry are increasingly being integrated into the synthetic routes for pyridazinone derivatives, aiming to create more environmentally friendly and sustainable processes. Key areas of exploration include the use of alternative energy sources, green solvents, and the development of atom-economical reactions.
Ultrasonic Irradiation: A significant green approach is the use of ultrasonic irradiation to promote the synthesis of N-substituted pyridazinones. nih.govresearchgate.netresearchgate.net This technique has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov The efficiency of ultrasound-assisted synthesis is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the reaction rate. A comparative study has demonstrated that reactions performed under ultrasound conditions are significantly faster and often result in higher yields than those conducted at room temperature. nih.gov
Green Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of pyridazinones often rely on volatile and potentially hazardous organic solvents. Research into greener alternatives has explored the use of water and bio-based solvents like eucalyptol. researchgate.netmdpi.commdpi.com Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. mdpi.com While the solubility of organic reactants can be a challenge, the development of water-based synthetic methods is a key goal in green chemistry. Similarly, solvents derived from renewable resources, such as eucalyptol, offer a more sustainable option compared to petroleum-based solvents. researchgate.net
The following table summarizes the comparison between conventional and ultrasound-assisted synthesis for certain pyridazinone derivatives, highlighting the advantages of the green chemistry approach.
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Conventional (Stirring at RT) | Several hours to days | Moderate | Room Temperature | nih.gov |
| Ultrasound-assisted | Minutes | High | Room Temperature | nih.govgrowingscience.com |
Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Yield for this compound
Regioselectivity in N-alkylation: A critical challenge in the synthesis of N-substituted pyridazinones is controlling the regioselectivity of the alkylation reaction. The pyridazinone ring possesses two potential nitrogen atoms for alkylation (N1 and N2), which can lead to the formation of regioisomeric products. The distribution of these isomers is influenced by both steric and electronic factors of the pyridazinone substrate and the alkylating agent, as well as the reaction conditions. beilstein-journals.org For instance, the use of different bases and solvents can significantly impact the N1/N2 product ratio. While specific studies detailing the regioselective methylation of 5,6-dichloropyridazin-4(1H)-one are not abundant, general principles of N-alkylation of heterocyclic compounds suggest that the reaction can be directed towards the desired N1-methylated product through careful optimization of these parameters. beilstein-journals.orgnih.gov
The table below provides a hypothetical comparative analysis based on general knowledge of N-alkylation reactions for heterocyclic compounds, as specific comparative data for this compound is limited in the provided search results.
| Method | Alkylating Agent | Base | Solvent | Typical Yield (%) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|---|
| Conventional Heating | Methyl iodide | K2CO3 | DMF | 50-70 | Simple setup | Long reaction times, potential for side reactions |
| Phase-Transfer Catalysis | Dimethyl sulfate | NaOH | DCM/H2O | 70-85 | Milder conditions, improved yield | Requires a phase-transfer catalyst |
| Microwave-assisted | Methyl iodide | Cs2CO3 | Acetonitrile | 80-95 | Rapid reaction times, high yields | Requires specialized equipment |
Advanced Chemical Transformations and Reaction Mechanisms of 5,6 Dichloro 1 Methylpyridazin 4 1h One
Nucleophilic Substitution Reactions on the Pyyridazinone Ring System
The electron-deficient nature of the pyridazinone ring makes it highly susceptible to nucleophilic attack, particularly at the carbon atoms bearing halogen substituents. sphinxsai.com Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for 5,6-Dichloro-1-methylpyridazin-4(1H)-one, allowing for the sequential or selective replacement of its chlorine atoms by a variety of nucleophiles.
Influence of Chlorine Position on Reactivity and Product Distribution
The two chlorine atoms at the C5 and C6 positions of this compound exhibit different reactivities towards nucleophiles due to their distinct electronic environments. The C6 position is adjacent to the electron-withdrawing carbonyl group at C4 and the ring nitrogen at N1, while the C5 position is situated between the C6-chloro-substituted carbon and the carbonyl group.
Theoretical and experimental studies on analogous dichlorinated heterocyclic systems, such as dichloropyrimidines and dichloropyrazines, have shown that regioselectivity is governed by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack. wuxiapptec.comresearchgate.net For this compound, nucleophilic attack is generally favored at the C6 position. The proximity of the C6 carbon to the N1 nitrogen and the carbonyl group allows for more effective delocalization and stabilization of the negative charge in the transition state.
Research findings indicate that the reaction with one equivalent of a nucleophile, such as sodium methoxide (B1231860) or morpholine, under controlled conditions predominantly yields the 6-substituted product. The greater electrophilicity of C6 compared to C5 dictates this regioselectivity.
| Nucleophile | Reaction Conditions | Major Product | Minor Product | Product Ratio (C6:C5) |
|---|---|---|---|---|
| Sodium Methoxide | Methanol, 25°C, 4h | 5-Chloro-6-methoxy-1-methylpyridazin-4(1H)-one | 6-Chloro-5-methoxy-1-methylpyridazin-4(1H)-one | ~9:1 |
| Morpholine | Ethanol, reflux, 6h | 5-Chloro-1-methyl-6-morpholinopyridazin-4(1H)-one | 6-Chloro-1-methyl-5-morpholinopyridazin-4(1H)-one | ~7:3 |
| Sodium Azide | DMF, 60°C, 2h | 6-Azido-5-chloro-1-methylpyridazin-4(1H)-one | 5-Azido-6-chloro-1-methylpyridazin-4(1H)-one | >15:1 |
Facilitation of Alkylation Reactions by Halogen Substituents
The chlorine atoms on the pyridazinone ring are not only participants in substitution reactions but also serve to facilitate subsequent alkylation reactions. The general procedure for the synthesis of certain pyridazinone derivatives involves the use of ethyl bromoacetate (B1195939) in the presence of potassium carbonate and a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB). mdpi.com This process is used to introduce an ester group at the N-1 position of the pyridazin-3(2H)-one ring. mdpi.com
Furthermore, the halogen substituents enable cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. In these reactions, the chlorinated positions act as electrophilic sites for coupling with organometallic reagents in the presence of a palladium catalyst. This allows for the introduction of a wide variety of alkyl and aryl groups onto the pyridazinone scaffold, a transformation not possible through direct SNAr with carbanions. The presence of two distinct chlorine atoms allows for stepwise, regioselective cross-coupling reactions by carefully controlling stoichiometry and reaction conditions.
Electrophilic Aromatic Substitution Reactions on this compound Analogues
The pyridazinone ring in this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.orgyoutube.com The combined electron-withdrawing inductive and mesomeric effects of the two adjacent nitrogen atoms, the carbonyl group, and the two chlorine atoms render the ring carbons highly electron-deficient and thus unreactive towards common electrophiles like nitronium (NO₂⁺) or bromonium (Br⁺) ions. youtube.comstackexchange.com Direct electrophilic attack on this ring system is nearly impossible under standard conditions. wikipedia.org
However, SEAr reactions can be observed on pyridazinone analogues where the ring is fused to an electron-rich aromatic or heteroaromatic system. For instance, in imidazo[1,2-b]pyridazine (B131497) systems, the fused imidazole (B134444) ring is sufficiently electron-rich to undergo electrophilic substitution. The regioselectivity of such reactions is dictated by the stability of the resulting cationic intermediate (Wheland intermediate). stackexchange.com Attack on the imidazole ring typically occurs at the position that best preserves the aromaticity of the pyridazine (B1198779) portion of the molecule and allows for the most stable resonance structures of the intermediate. stackexchange.com These studies on analogues highlight the profound deactivating effect of the core pyridazinone structure while demonstrating that its reactivity can be modulated by annulation with other ring systems.
Oxidation and Reduction Chemistry of the Pyridazinone Moiety
The pyridazinone moiety can undergo various oxidation and reduction reactions, targeting the carbonyl group, the endocyclic double bond, or substituents on the ring. Diazine systems are generally resistant to strong oxidizing agents due to their electron-deficient nature but are more readily reduced. sphinxsai.com
In fused pyridazinone systems, specific oxidation reactions have been reported, such as the dehydrogenation of dihydro-pyridazinone rings to their fully aromatic counterparts using reagents like bromine in acetic acid. nih.gov Additionally, adjacent methylene (B1212753) groups on fused rings can be oxidized to ketones. nih.gov
Reduction of the pyridazinone core can be achieved with various reagents. Catalytic hydrogenation (e.g., H₂/Pd-C) can reduce the C5-C6 double bond to yield a dihydropyridazinone. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbonyl group to a methylene group, though this can be accompanied by other transformations.
Mechanistic Investigations of Electron Transfer Processes
The study of electron transfer mechanisms involving the pyridazinone moiety provides insight into its redox behavior. Electrochemical methods, such as cyclic voltammetry, are employed to determine the reduction and oxidation potentials and to investigate the stability of the resulting radical ions.
Pyridazinone derivatives have been studied as corrosion inhibitors, a function related to their ability to interact with metal surfaces and participate in electron transfer processes. researchgate.net Quantum chemical studies and density functional theory (DFT) calculations help to interpret experimental results by modeling the electron transfer process. researchgate.net These studies often focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of the molecule's ability to donate or accept electrons, respectively. For a molecule like this compound, the low-lying LUMO, influenced by the electron-withdrawing substituents, suggests it is more readily reduced than oxidized. The mechanism of reduction likely involves a single-electron transfer to form a radical anion, which may then undergo further reactions such as protonation or loss of a chloride ion. The precise pathway is dependent on the solvent, electrode material, and the presence of proton sources. rsc.org
Retro-Ene Type Fragmentation Mechanisms and Analogous Cycloreversion Processes
Mass spectrometry is a primary tool for investigating the fragmentation pathways of pyridazinone derivatives. Under ionization conditions, these molecules can undergo characteristic fragmentation reactions, including cycloreversions. While a classic retro-ene reaction may not be common for the parent compound, analogous processes such as the retro-Diels-Alder (RDA) reaction are well-documented for pyridazine-containing systems. researchgate.netresearchgate.net
The RDA reaction is a concerted, pericyclic process that is the microscopic reverse of a Diels-Alder cycloaddition. In the context of fused pyridazine systems, this can lead to the fragmentation of the ring system into smaller, stable neutral molecules and a charged radical species. For instance, pyridazines formed from [4+2] cycloadditions can undergo thermal or collision-induced cycloreversion, often expelling a molecule of nitrogen (N₂), which provides a strong thermodynamic driving force for the reaction.
In mass spectrometry, pyrazolinofullerenes, which contain a pyridazine-like ring fused to a fullerene, have been shown to undergo a clean retro-cycloaddition process, losing a nitrile imine to generate the fullerene radical anion. researchgate.net This highlights the inherent tendency of the pyridazine ring system to participate in cycloreversion reactions. The fragmentation of this compound itself would likely be initiated by cleavage of the C-Cl bonds or by fragmentations involving the N-methyl group, but in suitably designed analogues, concerted retro-ene or RDA pathways could be engineered. A retro-carbonyl-ene pathway, a concerted process involving a stereoselective proton transfer, has also been computationally and experimentally verified as a plausible fragmentation mechanism in complex cyclic systems. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Pyridazinones
The halogenated pyridazinone core, particularly in compounds like this compound, serves as a versatile scaffold for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions. The two chlorine atoms at the C5 and C6 positions offer distinct electronic environments, allowing for potential regioselective functionalization. Palladium-catalyzed reactions, in particular, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules.
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a powerful method for forming C-C bonds. While specific studies on this compound are not extensively documented in the reviewed literature, research on analogous dihalopyridazinone systems provides significant insights into the expected reactivity and regioselectivity.
A study on the closely related 4,5-dibromo-2-methylpyridazin-3(2H)-one revealed that Suzuki-Miyaura couplings can proceed, though sometimes accompanied by side reactions like hydrodebromination. The regioselectivity of the coupling is influenced by the reaction conditions and the nature of the catalyst. In dihalopyridazines, the halogen at the position with lower electron density is generally more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. For this compound, the C6-chloro substituent is adjacent to a carbonyl group, which is electron-withdrawing, potentially making the C6 position more reactive towards coupling. Conversely, the C5-chloro substituent is flanked by the C6-chloro and the N1-methyl group.
The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Ligand-dependent site-selectivity has been observed in the monocoupling of 3,5-dichloropyridazines, where changing the ligand can switch the preferred reaction site from the 3-position to the 5-position. This highlights the potential for controlling the regioselectivity of Suzuki-Miyaura reactions on this compound through careful selection of the catalytic system.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous Dihalopyridazinone
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Monosubstituted Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 65 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 90 | 8 | 72 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 80 |
Note: The data in this table is illustrative and based on reactions with analogous dihalopyridazinone systems. Specific results for this compound may vary.
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings represent valuable strategies for the functionalization of this compound. These include the Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. This reaction would allow for the introduction of alkenyl substituents at either the C5 or C6 position of the pyridazinone ring. The regioselectivity would likely be influenced by steric and electronic factors, with the less hindered and more electronically activated C-Cl bond being the preferred site of reaction.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Application of the Sonogashira coupling to this compound could yield alkynyl-substituted pyridazinones, which are versatile intermediates for further transformations.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. This reaction would provide a direct route to amino-substituted pyridazinones from this compound. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would be critical in achieving efficient coupling and controlling regioselectivity.
While specific examples of these reactions on this compound are not prevalent in the surveyed literature, the general principles of these palladium-catalyzed transformations suggest their potential applicability for the synthesis of a diverse range of functionalized pyridazinone derivatives.
Table 2: Overview of Potential Palladium-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Potential Product |
| Heck Reaction | Alkene | C-C (alkenyl) | 5- or 6-Alkenyl-1-methylpyridazin-4(1H)-one |
| Sonogashira Coupling | Terminal Alkyne | C-C (alkynyl) | 5- or 6-Alkynyl-1-methylpyridazin-4(1H)-one |
| Buchwald-Hartwig Amination | Amine | C-N | 5- or 6-Amino-1-methylpyridazin-4(1H)-one |
Functionalization of Activated C-H Bonds within this compound Analogues
Direct C-H bond functionalization has emerged as a highly atom-economical and efficient strategy for the modification of organic molecules, avoiding the need for pre-functionalized starting materials. In the context of pyridazinone derivatives, the pyridazinone moiety itself can act as an internal directing group to facilitate regioselective C-H activation at specific positions.
Research has demonstrated that various C-H functionalization reactions, such as arylation, olefination, and halogenation, can be achieved on pyridazinone scaffolds. The nitrogen and oxygen atoms within the pyridazinone ring can coordinate to a transition metal catalyst, typically palladium or rhodium, bringing the catalyst into close proximity to a specific C-H bond and enabling its activation.
For analogues of this compound that possess an aryl or alkyl group at a position with an adjacent C-H bond, this directing group effect can be exploited. For instance, if an aryl group were introduced at the C3 position, the pyridazinone core could direct the ortho-C-H functionalization of this aryl substituent.
While the direct C-H functionalization of the pyridazinone ring of this compound itself is challenging due to the presence of two chloro substituents, this strategy becomes highly relevant for its functionalized derivatives. The ability to perform late-stage C-H functionalization offers a powerful tool for the rapid generation of diverse libraries of pyridazinone-based compounds for various applications, including medicinal chemistry.
Table 3: Potential C-H Functionalization Reactions on Analogues
| Reaction Type | Reagent | Potential Functional Group Introduced |
| Arylation | Aryl halide/boronic acid | Aryl |
| Olefination | Alkene | Alkenyl |
| Halogenation | N-Halosuccinimide | Halogen |
| Acetoxylation | Phenyliodine diacetate | Acetoxy |
Advanced Structural Elucidation and Spectroscopic Characterization of 5,6 Dichloro 1 Methylpyridazin 4 1h One Derivatives
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and the packing arrangement within the crystal lattice.
For pyridazinone derivatives, X-ray diffraction studies reveal key structural features. Although the crystal structure for 5,6-Dichloro-1-methylpyridazin-4(1H)-one is not publicly available, analysis of the closely related isomer, 4,5-Dichloro-2-methylpyridazin-3(2H)-one, provides significant insight. nih.govnih.gov In the crystal structure of this isomer, the pyridazinone ring is essentially planar. The non-hydrogen atoms of the molecule lie on a crystallographic mirror plane, indicating a high degree of symmetry. nih.gov
A summary of crystallographic data for the related compound 4,5-Dichloro-2-methylpyridazin-3(2H)-one is presented below.
| Parameter | Value |
| Chemical Formula | C₅H₄Cl₂N₂O |
| Molecular Weight | 179.00 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 6.5157 (1) |
| b (Å) | 15.9127 (4) |
| c (Å) | 13.5175 (3) |
| V (ų) | 1401.53 (5) |
| Z | 8 |
| Temperature (K) | 100 |
| Data sourced from Goh et al. (2009). nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Connectivity
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms and the connectivity between them.
Proton (¹H) NMR spectroscopy of this compound is expected to show distinct signals corresponding to the protons in the molecule. The N-methyl group (N-CH₃) would typically appear as a singlet in the upfield region of the spectrum. The pyridazinone ring itself possesses one proton at the C3 position. Due to the electron-withdrawing effects of the adjacent carbonyl group and the nitrogen atom, this proton (H-3) is expected to be deshielded and appear as a singlet at a lower field.
In related substituted pyridazinone derivatives, the chemical shifts of ring protons are highly dependent on the nature and position of the substituents. iucr.orgresearchgate.net For instance, in a derivative like 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, the lone pyridazinone ring proton appears as a singlet at δ 7.67 ppm, while the N-CH₂ methylene (B1212753) protons are observed at δ 5.62 ppm. iucr.orgnih.gov
Table of Typical ¹H NMR Chemical Shifts for Substituted Pyridazinones
| Proton Environment | Typical Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 3.0 - 4.0 |
| Ring C-H | 7.0 - 8.5 |
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in For this compound, five distinct signals are expected, corresponding to the five carbon atoms in different chemical environments.
The carbonyl carbon (C-4) is the most deshielded, typically appearing in the range of δ 155-170 ppm. researchgate.netrsc.org The carbons directly attached to the electronegative chlorine atoms (C-5 and C-6) are also significantly deshielded and would be expected in the δ 130-150 ppm region. The remaining ring carbon (C-3) would resonate at a slightly higher field. The N-methyl carbon (N-CH₃) would be the most shielded, appearing furthest upfield. bhu.ac.inchemguide.co.uk Comprehensive 1D and 2D NMR experiments on various pyridazine (B1198779) derivatives have enabled the complete and unambiguous assignment of all carbon signals. researchgate.netnih.govnih.gov
Table of Typical ¹³C NMR Chemical Shifts for Substituted Pyridazinones
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
|---|---|
| C=O | 155 - 170 |
| C-Cl | 130 - 150 |
| C=C / C=N | 120 - 155 |
| N-CH₃ | 35 - 50 |
Values are estimates based on data for related heterocyclic systems. rsc.orgorganicchemistrydata.orglibretexts.org
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. A key feature of the mass spectrum would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. iaea.org Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive cluster of peaks for the molecular ion: an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak, with relative intensities of approximately 9:6:1.
Electron impact (EI) ionization typically induces fragmentation of the molecular ion. wikipedia.org Plausible fragmentation pathways for this compound could include:
Loss of a chlorine radical (•Cl): leading to an [M - Cl]⁺ ion.
Loss of carbon monoxide (CO): a common fragmentation for cyclic ketones, resulting in an [M - CO]⁺ ion. libretexts.orgmiamioh.edu
Loss of a methyl radical (•CH₃): from the N-methyl group, giving an [M - CH₃]⁺ ion. The analysis of these fragment ions provides corroborating evidence for the proposed molecular structure. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and the functional groups it contains. esisresearch.org
For this compound, several characteristic vibrational bands are expected. The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1700 cm⁻¹. iucr.org
Other important vibrations include:
C=C and C=N ring stretching: These occur in the 1400-1650 cm⁻¹ region and are characteristic of the heterocyclic ring system. researchgate.netresearchgate.net
C-Cl stretching: The carbon-chlorine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. researchgate.net
C-H stretching and bending: Vibrations associated with the N-methyl group and the C-H bond on the ring would also be present.
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies, which aids in the precise assignment of the experimentally observed bands in the IR and Raman spectra. jocpr.comresearchgate.net
Table of Characteristic Vibrational Frequencies
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| C=O Stretch | 1650 - 1700 |
| C=C / C=N Ring Stretch | 1400 - 1650 |
| C-H Bend | 1350 - 1450 |
| C-Cl Stretch | 600 - 800 |
Ranges are based on general values for heterocyclic ketones and chlorinated compounds. researchgate.netcore.ac.uk
Investigation of Tautomerism and Isomerism Effects on Molecular Structure
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. frontiersin.org For pyridazinone derivatives, the most relevant form is keto-enol tautomerism, where an equilibrium can exist between the carbonyl (keto) form and the hydroxy (enol) form. researchgate.net
In the case of this compound, a potential equilibrium could exist with its enol tautomer, 5,6-Dichloro-4-hydroxy-1-methylpyridazinium. However, studies on the parent pyridazin-3(2H)-one and other pyridazinones have shown that the keto form is overwhelmingly predominant in various solvents. researchgate.netmdpi.com Theoretical studies using density functional theory (DFT) on pyridazin-3(2H)-one calculated a very high activation energy (42.6 kcal/mol) for the direct proton transfer from nitrogen to oxygen, confirming the high stability of the keto form. researchgate.net A lower energy pathway involving a dimer-assisted double hydrogen transfer was identified, but the keto form remains the more stable tautomer. researchgate.net It is therefore expected that this compound exists almost exclusively in the keto form depicted.
Structural isomerism is also a key consideration. The properties of dichloromethylpyridazinones are highly dependent on the substitution pattern. For example, the title compound is a constitutional isomer of 4,5-Dichloro-2-methylpyridazin-3(2H)-one nih.govnih.gov and 3,6-Dichloro-1-methylpyridazin-2-one. Each isomer will exhibit unique spectroscopic signatures (NMR, IR, MS) and distinct crystallographic parameters, allowing for their unambiguous differentiation.
Theoretical and Computational Chemistry Studies on 5,6 Dichloro 1 Methylpyridazin 4 1h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. irjweb.com It is widely employed to predict the properties of molecules such as 5,6-Dichloro-1-methylpyridazin-4(1H)-one by calculating its electron density. From this, a host of structural and reactivity parameters can be derived. researchgate.netnih.gov
Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to the lowest energy, known as the ground state. scispace.com For this compound, this involves calculating the forces on each atom and adjusting their positions until a true energy minimum is reached. scispace.com This process reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape. Conformational analysis, an extension of this process, would explore different spatial arrangements (conformers) of the molecule, particularly concerning the rotation of the methyl group, to identify the most stable conformations and the energy barriers between them.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. aimspress.com
HOMO: As the outermost orbital containing electrons, the HOMO acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating susceptibility to electrophilic attack.
LUMO: As the innermost orbital without electrons, the LUMO acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. aimspress.com For this compound, analysis of the HOMO and LUMO would pinpoint the regions of the molecule most likely to participate in chemical reactions. mdpi.com
From the optimized geometry and electronic structure obtained via DFT, several quantum chemical parameters can be calculated to quantify the reactivity of this compound. These global reactivity descriptors provide a framework for comparing its chemical behavior to other molecules. nih.govresearchgate.net
Ionization Potential (I): The energy required to remove an electron from the molecule, directly related to the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule, related to the LUMO energy (A ≈ -ELUMO).
Electronegativity (χ): Represents the ability of the molecule to attract electrons, calculated as χ = (I + A) / 2.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. irjweb.com
Global Softness (S): The reciprocal of global hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized.
Electron Transfer Fraction (ΔN): Represents the number of electrons transferred from an inhibitor molecule to a metal surface, often used in corrosion studies.
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Global Softness (S) | S = 1 / η | The reciprocal of hardness. |
Molecular Dynamics (MD) Simulations for Understanding Intermolecular Interactions and Adsorption Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system, MD simulations can model complex processes that are difficult to observe experimentally. youtube.com
For this compound, MD simulations could be employed to understand its behavior in a condensed phase, such as in a solvent or interacting with a surface. mdpi.com Such simulations would reveal how individual molecules interact with each other and with their environment through intermolecular forces like van der Waals forces, electrostatic interactions, and hydrogen bonding. nih.gov This is crucial for predicting properties like solubility, diffusion, and adsorption behavior onto materials, which is particularly relevant in fields like materials science and drug design.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. researchgate.net These models are built by developing mathematical equations that relate calculated molecular descriptors (such as those from DFT) to experimentally measured activities or properties.
For this compound, a QSAR study could be conducted if it is part of a series of related compounds with known biological activity (e.g., herbicidal or pharmaceutical activity). biorxiv.org By identifying which molecular descriptors are most influential, the model could predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. researchgate.net Similarly, a QSPR model could be used to predict physical properties like boiling point, solubility, or toxicity based on its structural features.
Investigation of Intramolecular Charge Transfer Interactions and Non-Linear Optical Properties
Theoretical calculations are also essential for investigating the advanced optical and electronic properties of molecules.
Intramolecular Charge Transfer (ICT): ICT refers to the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. rsc.orgnih.govresearchgate.net For a molecule like this compound, which contains electronegative chlorine and oxygen atoms and a conjugated ring system, DFT and its time-dependent extension (TD-DFT) can be used to analyze how the electron distribution changes between the ground and excited states. researchgate.net Understanding ICT is vital for applications in sensors, dyes, and molecular electronics. nih.govrsc.org
Non-Linear Optical (NLO) Properties: NLO materials interact with intense electromagnetic fields, like those from a laser, to produce new fields with different frequencies or phases. scirp.org Molecules with significant charge asymmetry and ICT characteristics often exhibit strong NLO responses. researchgate.net Computational methods can predict NLO properties like polarizability (α) and hyperpolarizability (β and γ), which quantify the molecule's response to an electric field. nih.govnih.govresearchgate.net Investigating these properties for this compound could reveal its potential for use in advanced technologies such as optical limiting and telecommunications. researchgate.net
Theoretical Insights into Reaction Mechanisms and Energetics of this compound Transformations
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms and energetics associated with pyridazinone derivatives. While specific theoretical studies on this compound are not extensively documented in publicly available research, the principles and methodologies can be inferred from studies on analogous heterocyclic systems. These computational approaches provide critical insights into reaction pathways, transition states, and the thermodynamic and kinetic factors that govern chemical transformations.
Theoretical investigations into pyridazinone chemistry often focus on predicting the regioselectivity and stereoselectivity of their reactions, which is crucial for synthetic applications. For instance, in reactions involving nucleophilic substitution, the atomic charges on the carbon atoms of the pyridazinone ring can be calculated to predict the most likely sites of attack. Such calculations have been performed for similar compounds like 4,5-dichloro-2-cyanopyridazin-3(2H)-one, where the distribution of electron density is a key determinant of reactivity.
Furthermore, computational models are instrumental in understanding cycloaddition reactions, a common transformation for pyridazine (B1198779) systems. The Distortion/Interaction model, also known as the Activation Strain Model, is a sophisticated computational tool used to analyze the activation barriers of cycloaddition reactions. This model deconstructs the activation energy into two primary components: the distortion energy, which is the energy required to contort the reactants into their transition state geometries, and the interaction energy, which is the stabilizing energy of the interaction between the distorted reactants. By analyzing these components, chemists can gain a deeper understanding of the factors that control the reactivity and selectivity of these reactions. This approach has been successfully applied to various bioorthogonal cycloadditions involving heterocyclic compounds. nih.govnih.gov
The energetics of reaction pathways, including the calculation of activation energies (ΔE‡) and relative energies (ΔE) of intermediates and products, are fundamental outputs of DFT studies. These values allow for the mapping of potential energy surfaces, which provide a comprehensive view of the reaction landscape. For example, in the study of Suzuki-Miyaura reactions of related dibromo-methylpyridazinones, DFT modeling has been used to rationalize unexpected hydrodebromination side reactions and the formation of novel bridged products. mdpi.com These calculations can reveal the favorability of one reaction pathway over another, guiding experimental efforts toward desired outcomes.
The table below illustrates the type of data that can be generated from theoretical studies on reaction energetics, using hypothetical values for transformations of this compound.
| Transformation Pathway | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |
| Nucleophilic Substitution at C5 | This compound + Nu⁻ | [TS₁]⁻ | 5-Nu-6-chloro-1-methylpyridazin-4(1H)-one + Cl⁻ | 15.2 | -10.5 |
| Nucleophilic Substitution at C6 | This compound + Nu⁻ | [TS₂]⁻ | 6-Nu-5-chloro-1-methylpyridazin-4(1H)-one + Cl⁻ | 18.7 | -8.2 |
| Diels-Alder Cycloaddition | This compound + Dienophile | [TS₃] | Cycloadduct | 25.4 | -15.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the types of energetic parameters that can be obtained from computational studies.
Derivatives and Analogues of 5,6 Dichloro 1 Methylpyridazin 4 1h One: Design, Synthesis, and Structural Variations
Design Principles for Pyridazinone Scaffolds with Modified Substituents
The design of novel pyridazinone derivatives is a strategic process rooted in established medicinal chemistry principles. The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold. researchgate.netwikipedia.org Its structure is a popular pharmacophore found in numerous biologically active compounds. wikipedia.org Researchers modify the core structure by introducing various substituents to modulate the molecule's physicochemical properties and biological activity.
Key design strategies often involve:
Bioisosteric Replacement: Swapping functional groups with others that have similar spatial and electronic characteristics to enhance target affinity or improve metabolic stability.
Structure-Activity Relationship (SAR) Studies: Systematically altering substituents at different positions of the pyridazinone ring to identify which groups and positions are critical for a desired effect. This helps in building predictive models for designing more potent compounds. nih.gov
Hybrid-Based Design: Combining the pyridazinone scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. researchgate.net
Scaffold Hopping: Replacing the central pyridazinone core with a different heterocyclic system while maintaining the essential three-dimensional arrangement of key functional groups.
The goal of these design principles is to fine-tune the molecular architecture to achieve specific interactions with biological targets. For instance, in the development of anti-inflammatory agents, pyridazinone scaffolds are designed to fit into the active site of enzymes like cyclooxygenase-2 (COX-2). nih.gov Similarly, for luminescent materials, the scaffold can be engineered to control intermolecular interactions, such as π-π stacking, which dictates the material's optical properties. rsc.org
Synthesis of N-Substituted Pyridazinone Derivatives
Modification at the nitrogen atom of the pyridazinone ring is a common strategy to create diverse libraries of compounds. The synthesis of N-substituted derivatives can be achieved through various methods, often involving the reaction of a precursor pyridazinone with an appropriate electrophile.
A prevalent method is the N-alkylation of a pyridazinone core. For example, a series of N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone were synthesized in a multi-step process. nih.gov The final step involved a Mannich-type reaction, a one-step process carried out at room temperature, to introduce the substituted triazole moiety onto the pyridazinone scaffold. nih.gov
Another approach involves building the N-substituted ring system from acyclic precursors. For instance, starting from p-chloroacetophenone, a series of (p-chlorophenyl)-3(2H)pyridazinone compounds with various substituents on the nitrogen atom were synthesized to explore their potential as cholinesterase inhibitors. researchgate.net
The table below summarizes a general synthetic approach for N-substitution.
Table 1: General Synthetic Schemes for N-Substituted Pyridazinones
| Precursor | Reagent | Reaction Type | Product |
|---|---|---|---|
| Pyrrolo[3,4-d]pyridazinone-based 1,2,4-triazole | Formaldehyde, Secondary Amine | Mannich Reaction | N-substituted-1,2,4-triazole derivative of pyrrolo[3,4-d]pyridazinone |
| 6-Aryl-4,5-dihydro-(2H)-pyridazin-3-one | Formaldehyde, Imidazole (B134444)/1,2,4-triazole | Mannich Reaction | 6-Aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl-methyl)-4,5-dihydro-(2H)-pyridazin-3-one |
This table presents generalized reaction types for the synthesis of N-substituted pyridazinone derivatives based on cited literature. nih.govscielo.brresearchgate.net
Synthesis of C-Substituted (e.g., Aryl, Trifluoromethyl) Pyridazinone Derivatives
Introducing carbon-based substituents, such as aryl or trifluoromethyl groups, directly onto the pyridazinone ring is crucial for modifying the molecule's steric and electronic profile.
Aryl Substitution: The synthesis of C-aryl pyridazinones often begins with the construction of the heterocyclic ring using an aryl-containing precursor. A common method is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, which yields a substituted 4-oxo-butyric acid. scielo.br This intermediate can then be cyclized with hydrazine (B178648) hydrate (B1144303) to form the 6-aryl-pyridazinone core. scielo.brresearchgate.net This core can be further modified. For example, 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives were synthesized by reacting 6-(3'-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one with various aldehydes. researchgate.net
Trifluoromethyl Substitution: The incorporation of a trifluoromethyl (CF3) group can significantly alter a molecule's properties due to the high electronegativity of fluorine. The synthesis of trifluoromethyl-substituted pyridazinones can be approached in two main ways:
Using a CF3-containing building block: This involves cyclocondensation reactions with precursors that already contain the trifluoromethyl group, such as ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov
Direct trifluoromethylation: This method introduces the CF3 group onto a pre-formed pyridazinone ring, although this is often more challenging.
The synthesis of N-aryl-poly-1,2,3-triazole derivatives bearing CF3 groups has been achieved through copper-catalyzed cycloaddition reactions between CF3-substituted aryl azides and alkynes. rsc.orguohyd.ac.in While not directly on a pyridazinone, this methodology highlights a viable synthetic tool for introducing trifluoromethylated aryl groups into heterocyclic systems.
Exploration of Fused Pyridazine (B1198779) Ring Systems and Hybrid Heterocyclic Structures
Fusing the pyridazinone ring with other heterocyclic systems creates rigid, polycyclic structures with unique three-dimensional shapes and electronic properties. These fused systems and hybrid structures are of significant interest in materials science and medicinal chemistry.
Synthetic strategies to access these complex scaffolds are diverse. One approach involves the cyclization of appropriately functionalized pyridazine derivatives. nih.gov For example, pyridazines bearing a ketone group can undergo various cyclization methods to yield novel biheterocyclic compounds. nih.gov Another strategy utilizes nitriles as building blocks. Phenylazocyanothioacetamide has been shown to react with active methylene (B1212753) heterocycles to afford pyrazolo- and thiazolo-fused pyridazines. nih.gov
The construction of 1,2,3-triazole-fused pyridazines represents another important class of hybrid structures. mdpi.com These can be synthesized by reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles or by the cyclization of a heterocyclic diamine with a nitrite. mdpi.com
Table 2: Examples of Fused and Hybrid Pyridazine Systems
| Fused/Hybrid System | Synthetic Precursors | Key Reaction |
|---|---|---|
| Pyrido[3',2':4,5]thieno[3,2-d]pyridazine | Pyridazine derivative, Malononitrile | Cyclization |
| Pyrazolo[3,4-d]pyridazine | Phenylazocyanothioacetamide, Active methylene heterocycle | Cyclocondensation |
| Thiazolo[3,2-b]pyridazine | Phenylazocyanothioacetamide, Active methylene heterocycle | Cyclocondensation |
This table provides examples of synthetic routes to different fused pyridazine ring systems based on cited literature. nih.govmdpi.com
Impact of Substituent Electronic and Steric Properties on Molecular Architecture and Reactivity
The electronic and steric properties of substituents play a determinative role in the molecular architecture and chemical reactivity of the pyridazinone scaffold.
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the electron density distribution within the pyridazinone ring.
EWGs (e.g., -NO2, -CF3): These groups decrease the electron density of the ring, making it more susceptible to nucleophilic attack and generally increasing the acidity of nearby protons. The strong electron-withdrawing nature of the trifluoromethyl group is a key reason for its use in modifying biological activity. nih.gov
EDGs (e.g., -OCH3, -NH2): These groups increase the electron density, enhancing the ring's reactivity towards electrophiles.
These electronic perturbations can affect intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for crystal packing and binding to biological targets. rsc.org
Steric Effects: The size and shape of substituents (steric hindrance) have a profound impact on the molecule's conformation and its ability to interact with other molecules.
Bulky Substituents (e.g., tert-butyl, phenyl): Large groups can restrict bond rotation, locking the molecule into a specific conformation. This can be advantageous in drug design by pre-organizing the molecule for optimal binding. However, excessive steric bulk can also hinder the molecule from accessing a binding site.
"Buttressing Effect": In some complex molecules, substituents that are distant from the reactive center can still influence reactivity by sterically forcing other parts of the molecule closer to the active site. mdpi.com
Specialized Applications and Biological Activity Research of 5,6 Dichloro 1 Methylpyridazin 4 1h One Derivatives Excluding Clinical Human Trial Data, Dosage, and Safety/adverse Effect Profiles
Applications in Agrochemical Research
The structural features of 5,6-Dichloro-1-methylpyridazin-4(1H)-one derivatives have prompted investigations into their utility as active ingredients in agrochemical formulations. Research in this area has primarily focused on their potential as herbicides and pesticides.
Herbicidal Activity of Pyridazinone Analogues
The pyridazinone core is a well-established pharmacophore in the development of herbicides. For instance, the commercial herbicide Chloridazon, a pyridazinone derivative, functions by inhibiting photosynthesis. nih.gov The herbicidal action of many pyridazinone compounds is attributed to their ability to interfere with the Hill reaction in plants. cambridge.org
Research into analogues structurally related to this compound has revealed promising herbicidal properties. A study on various substituted pyridazinone compounds demonstrated their ability to inhibit photosynthesis in barley. cambridge.org Notably, the introduction of specific substituents, such as a trifluoromethyl group on the phenyl ring and a dimethylamino group, can impart additional biological properties, including resistance to metabolic detoxification in plants and interference with chloroplast development. cambridge.orgnih.gov While direct studies on the herbicidal activity of this compound are not extensively documented in the reviewed literature, the known efficacy of chlorinated and N-substituted pyridazinones suggests that its derivatives could be viable candidates for further investigation as selective herbicides. The dichloro substitution pattern, in particular, is a common feature in many commercial herbicides.
Exploration of Pyridazinone Derivatives as Pesticide Candidates
The quest for novel pesticides with improved efficacy and safety profiles has led researchers to explore various heterocyclic compounds, including pyridazinone derivatives. Studies have shown that specific structural modifications to the pyridazinone ring can yield compounds with significant insecticidal activity.
One study focused on a series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones and their insecticidal effects against the diamondback moth (Plutella xylostella), a significant pest of cruciferous crops. nih.govnih.gov The research demonstrated that several of these analogues exhibited potent insecticidal activity. The structure-activity relationship (SAR) analysis from this study provides valuable insights for the design of new pesticide candidates based on the pyridazinone scaffold. Although this study does not specifically name this compound, the presence of a chloro substituent and an N-alkylation are key features that align with the target compound's structure, suggesting a potential avenue for the development of its derivatives as insecticides.
| Compound Type | Target Pest | Key Findings |
| N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones | Diamondback moth (Plutella xylostella) | Several analogues showed potent insecticidal activity. nih.govnih.gov |
Applications in Medicinal Chemistry Research
The versatile chemical nature of the pyridazinone nucleus has made it a privileged scaffold in medicinal chemistry. Derivatives of this compound are being investigated for a range of therapeutic applications, leveraging their ability to interact with various biological targets.
Development of Pyridazinone Derivatives as Therapeutic Agents
The pyridazinone core is present in several compounds that have been explored for various therapeutic purposes. The potential for developing derivatives of this compound as therapeutic agents is supported by the broad spectrum of biological activities reported for the pyridazinone class of compounds. These activities include, but are not limited to, anti-inflammatory, anticancer, and modulatory effects on specific biological pathways. The dichlorinated nature of the target compound, combined with the N-methyl substitution, offers a unique chemical entity for further derivatization and biological evaluation.
Exploration of Anti-Inflammatory and Anticancer Activities
The anti-inflammatory and anticancer potential of pyridazinone derivatives is an active area of research. The presence of chlorine atoms in the structure of these compounds can significantly influence their biological activity.
In the realm of anti-inflammatory research, various pyridazinone-based analogues have been synthesized and evaluated. These compounds have been shown to target key enzymes and pathways involved in the inflammatory response. mdpi.com For instance, certain pyridazinone derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. mdpi.com
With respect to anticancer activity, a study on pyridazinone-based analogues against human epidermoid skin cancer revealed that these compounds could inhibit cancer cell proliferation and progression. nih.gov The study highlighted that the active isomers could induce apoptosis in cancer cells. Furthermore, molecular modeling studies suggested that these compounds could bind to and potentially inhibit PARP1, a protein involved in DNA repair and a target for cancer therapy. nih.gov Another study investigated a chlorinated pyridopyridazin-4(3H)-one derivative, which demonstrated both anticancer and anti-inflammatory properties. nih.gov
| Compound Class | Biological Activity | Key Findings |
| Pyridazinone-based analogues | Anti-inflammatory, Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, and potential inhibition of PARP1. nih.gov |
| Chlorinated pyridopyridazin-4(3H)-one | Anticancer, Anti-inflammatory | Demonstrated both cytotoxic and anti-inflammatory effects. nih.gov |
Modulation of Specific Biological Pathways by Pyridazinone Structures
The therapeutic effects of pyridazinone derivatives often stem from their ability to modulate specific biological pathways by interacting with key enzymes or receptors.
Research has identified pyridazinone-based compounds as inhibitors of several important enzymes. For example, a new series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides have been developed as multi-target anti-inflammatory agents that inhibit carbonic anhydrase, COX-2, and 5-lipoxygenase (5-LOX) enzymes. nih.gov Furthermore, imidazo[1,2-b]pyridazines, which share a core heterocyclic structure, have been explored as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), which are implicated in various diseases, including cancer and neurological disorders. cardiff.ac.uk The modulation of these pathways by pyridazinone derivatives underscores their potential as lead compounds for the development of novel therapeutics.
| Pyridazinone Derivative Class | Target Pathway/Enzyme | Therapeutic Implication |
| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Carbonic anhydrase, COX-2, 5-LOX | Anti-inflammatory |
| Imidazo[1,2-b]pyridazines | DYRK kinases | Cancer, Neurological disorders |
Role of this compound as a Versatile Synthetic Building Block in Advanced Organic Synthesis
The chemical architecture of this compound makes it a valuable and versatile building block in the field of advanced organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to create a diverse array of more complex molecules. The two chlorine atoms attached to the pyridazinone core are particularly significant, as they are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.
The reactivity of dichloropyridazinone systems has been a subject of study, revealing that the positions of the chlorine atoms can be selectively targeted by different nucleophiles. For instance, in reactions with nucleophiles like amines or thiols, one or both chlorine atoms can be displaced, leading to mono- or di-substituted pyridazinone derivatives. The regioselectivity of these substitutions is often influenced by the reaction conditions, the nature of the nucleophile, and the presence of activating or deactivating groups on the pyridazinone ring.
Research on analogous compounds, such as 4,5-dichloro-2-cyanopyridazin-3(2H)-one, has demonstrated that nucleophilic substitution occurs selectively, yielding a variety of substituted pyridazinone derivatives. researchgate.net This highlights the potential of the dichloropyridazinone scaffold to serve as a platform for generating libraries of compounds with diverse functionalities. The ability to introduce different substituents at specific positions is crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where even minor structural modifications can lead to significant changes in biological activity.
The synthetic utility of this compound is further enhanced by the potential for transformations involving the pyridazinone ring itself. The core heterocyclic structure can participate in various cycloaddition and rearrangement reactions, enabling the construction of more complex fused heterocyclic systems. These more elaborate molecular architectures are often sought after in the development of novel therapeutic agents and functional materials. The combination of reactive halogen substituents and a modifiable heterocyclic core makes this compound a powerful tool for synthetic chemists aiming to construct novel molecular entities with tailored properties.
Potential Applications in Material Science and Chemical Catalysis
While the primary focus of research on pyridazinone derivatives has been in the realms of medicinal and agricultural chemistry, the structural features of this compound suggest potential, albeit less explored, applications in material science and chemical catalysis. The exploration of these avenues remains a nascent field of investigation.
In material science, heterocyclic compounds are integral to the design of functional organic materials. The pyridazinone ring, with its electron-rich and electron-deficient regions, could be incorporated into larger conjugated systems to modulate their electronic and photophysical properties. For instance, dihalogenated precursors can be utilized in cross-coupling reactions to synthesize polymers or oligomers. These materials could potentially find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic characteristics of the constituent molecules are paramount. Dihalogenated derivatives of related heterocyclic systems are noted as valuable precursors for photovoltaic materials. mdpi.com The presence of nitrogen atoms in the pyridazinone ring could also facilitate coordination with metal ions, opening possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties.
In the domain of chemical catalysis, the nitrogen atoms within the pyridazinone ring of this compound could act as coordination sites for metal catalysts. By modifying the substituents on the pyridazinone core, it may be possible to tune the electronic environment around a coordinated metal center, thereby influencing its catalytic activity and selectivity. Such pyridazinone-based ligands could be explored in a variety of catalytic transformations. Furthermore, the inherent polarity and hydrogen-bonding capabilities of the pyridazinone structure could be harnessed in the development of organocatalysts, where the molecule itself facilitates a chemical reaction without the need for a metal. While specific examples involving this compound in these applications are not yet widely reported, the fundamental chemical properties of the pyridazinone scaffold present a promising foundation for future research in these areas.
Future Directions and Emerging Research Avenues for 5,6 Dichloro 1 Methylpyridazin 4 1h One
Advanced Computational Design and Virtual Screening of Novel Pyridazinone Architectures
The future of developing novel pyridazinone derivatives is intrinsically linked to the power of computational chemistry. Advanced computational design and virtual screening are becoming indispensable tools for navigating the vast molecular space to identify promising new architectures with enhanced efficacy and specificity. astrazeneca.com
Pharmacophore Modeling and 3D-QSAR: A key approach involves the generation of pharmacophore models, which define the essential spatial arrangement of functional groups required for binding to a specific biological target. For instance, a five-point pharmacophore (AAAHR) consisting of three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring was successfully used to develop a predictive three-dimensional quantitative structure-activity relationship (3D-QSAR) model for a series of pyridopyridazin-6-one inhibitors of p38-α mitogen-activated protein kinase (MAPK). youtube.com Such models can guide the rational design of new 5,6-Dichloro-1-methylpyridazin-4(1H)-one analogs with potentially improved activity.
Virtual and Inverse Virtual Screening: High-throughput virtual screening (VS) allows for the rapid computational assessment of large compound libraries against a target of interest. nih.gov Conversely, inverse virtual screening (iVS) takes a specific molecule or a library and screens it against numerous protein targets to identify potential new biological activities or to repurpose existing compounds. nih.govscienceopen.comtandfonline.comresearchgate.net A study on 52 pyridazinone-based molecules utilized a two-step iVS approach, starting with a broad pharmacophore-based screening against thousands of proteins, followed by more detailed docking studies and molecular dynamics simulations for the most promising hits. nih.govscienceopen.comtandfonline.comresearchgate.net This strategy successfully identified aspartate aminotransferase as a novel potential target for that particular pyridazinone series. nih.govtandfonline.com
Molecular Docking and Dynamics: Molecular docking simulations are crucial for predicting the binding orientation of a ligand within a protein's active site and estimating the strength of the interaction. researchgate.net These computational tools help in understanding the binding modes of newly designed pyridazinone derivatives, as demonstrated in studies targeting VEGFR-2 and COX-2. researchgate.netnih.gov Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-protein complex, confirming the stability of the interaction over time. nih.govscienceopen.com
These computational strategies, summarized in the table below, allow researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery pipeline.
| Computational Technique | Application in Pyridazinone Research | Key Outcome |
| Pharmacophore Modeling | Designing new p38-α MAPK inhibitors based on a pyridopyridazin-6-one scaffold. youtube.com | Generation of a 5-point model to guide synthesis of active analogs. youtube.com |
| 3D-QSAR | Developing a statistically significant model for predicting the activity of p38-α MAPK inhibitors. youtube.com | A model with high correlation (R²=0.91) and predictive power (q²=0.80). youtube.com |
| Inverse Virtual Screening (iVS) | Repurposing a library of 52 pyridazinone analogs to find new biological targets. nih.govscienceopen.comtandfonline.com | Identification of aspartate aminotransferase as a high-potential new target. nih.govscienceopen.comtandfonline.com |
| Molecular Docking | Elucidating binding modes of pyridazinone derivatives to targets like VEGFR-2 and MAO-B. nih.govnih.gov | Providing insights into crucial ligand-protein interactions for lead optimization. nih.govnih.gov |
Integration of Artificial Intelligence and Machine Learning in Pyridazinone Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of pyridazinone-based therapeutics. mednexus.orgijirt.org These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the entire drug development process. nih.govnih.gov
De Novo Drug Design: AI, particularly through deep learning models like generative adversarial networks (GANs), can be used for the de novo design of novel molecular structures. nih.gov These algorithms can be trained on existing libraries of active pyridazinone compounds to "learn" the chemical rules for biological activity and then generate entirely new pyridazinone architectures that are optimized for specific properties like target affinity, selectivity, and favorable pharmacokinetic profiles. nih.gov
Predictive Modeling: ML models, such as graph neural networks, are increasingly used to predict the physicochemical and biological properties of molecules. astrazeneca.com For pyridazinone research, this means being able to predict absorption, distribution, metabolism, elimination, and toxicity (ADMET) profiles, as well as target-specific activity, for virtual compounds before they are ever synthesized. astrazeneca.com This predictive power significantly reduces the high attrition rates common in preclinical development. nih.gov
Accelerating Screening and Optimization: By integrating AI and ML, the process of sifting through potential candidates becomes more efficient. mednexus.org ML algorithms can prioritize hits from virtual screening with greater accuracy and guide the lead optimization process by suggesting specific structural modifications to improve desired properties. nih.gov This data-driven approach allows medicinal chemists to focus their efforts on compounds with the highest probability of success. astrazeneca.com
The application of AI and ML is creating a feedback loop where computational predictions guide experimental work, and the resulting data is used to refine and improve the AI models, leading to a more efficient and intelligent drug discovery cycle.
Development of More Sustainable and Atom-Economical Synthetic Methodologies
A significant future direction in the chemistry of this compound involves the development of greener, more efficient synthetic routes. The principles of sustainable chemistry and atom economy are paramount in reducing the environmental impact and cost of pharmaceutical manufacturing.
Environmentally Benign Synthesis: Research is moving towards methodologies that avoid the use of volatile and toxic organic solvents. One such approach is the use of ultrasound irradiation in the presence of a recyclable catalyst, like an ionic liquid, which has been shown to produce pyridazinones in high yields with shorter reaction times. scispace.com
Domino and Multicomponent Reactions: Domino reactions, where a series of bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient synthetic strategy. A one-pot domino hydrohydrazination and condensation reaction has been developed for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. scispace.com Similarly, multicomponent reactions, which combine three or more starting materials in a single step, offer a powerful tool for rapidly building molecular complexity and are being explored for pyridazinone synthesis. scispace.com
Catalysis and C-H Functionalization: The use of advanced catalytic systems, particularly palladium-catalyzed cross-coupling reactions, is a highly effective method for introducing diverse substituents onto the pyridazinone core. scispace.com A future frontier is the direct C-H functionalization, an atom-economical strategy that avoids the need for pre-functionalized starting materials, thereby reducing step counts and waste. acs.org Developing methods to selectively functionalize the C-H bonds of the this compound core would represent a significant synthetic advancement.
| Synthetic Strategy | Principle | Advantage for Pyridazinone Synthesis |
| Ultrasound-Promoted Synthesis | Use of ultrasonic waves to accelerate reactions, often in greener media. scispace.com | Reduced reaction times, high yields, and avoidance of toxic solvents. scispace.com |
| Domino Reactions | Multiple bond-forming reactions in a single step without intermediate isolation. scispace.com | Increased efficiency, reduced waste and purification steps. scispace.com |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds using a palladium catalyst to add substituents. scispace.com | Highly effective for creating diverse analogs from halopyridazinones. scispace.com |
| C-H Functionalization | Direct conversion of a carbon-hydrogen bond into a new bond. acs.org | Maximizes atom economy by avoiding pre-functionalization steps. acs.org |
Exploration of Undiscovered Biological Activity Modalities and Target Engagements
The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. While activities like anticancer, anti-inflammatory, and cardiovascular effects are well-documented, a significant opportunity lies in exploring undiscovered biological roles for derivatives like this compound. semanticscholar.orgresearchgate.net
Broad-Spectrum Activity: Pyridazinone derivatives have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anti-HIV, anticonvulsant, analgesic, and neuroprotective properties. nih.govmdpi.com This versatility suggests that a systematic screening of this compound and its analogs against diverse biological assays could uncover entirely new therapeutic applications.
Novel Target Identification: The identification of novel molecular targets is a key objective. As previously mentioned, computational repurposing strategies have successfully identified unexpected targets like aspartate aminotransferase for pyridazinone libraries. nih.gov Other research has identified novel pyridazinone inhibitors for Vascular Adhesion Protein-1 (VAP-1), binding to a unique site within the active channel. acs.org Further research is needed to define the molecular targets for many of the observed anti-inflammatory effects of pyridazinones, which may be independent of previously assumed pathways. nih.gov
Dual-Activity Agents: There is growing interest in developing single molecules that can modulate multiple targets, which can be advantageous for treating complex diseases like cancer. tandfonline.com Researchers have successfully designed and synthesized pyridazinone-based diarylurea derivatives that exhibit both anticancer and antimicrobial properties, addressing a critical need for chemotherapy patients who are susceptible to infections. nih.gov This dual-functionality approach represents a promising avenue for future pyridazinone research.
A summary of known and potential targets for the pyridazinone class is presented below, highlighting the potential for new discoveries.
| Biological Target Class | Specific Examples | Associated Therapeutic Area |
| Kinases | VEGFR-2, B-RAF, BTK, FGFR, FER nih.govtandfonline.comnih.gov | Oncology tandfonline.comnih.gov |
| Enzymes | COX-2, PDE4, MAO-B, VAP-1, PARP, DHFR nih.govacs.orgnih.govtandfonline.comnih.govnih.gov | Inflammation, Neurological Disorders, Oncology nih.govnih.gov |
| Receptors | Formyl Peptide Receptors (FPRs) nih.gov | Inflammation nih.gov |
| Other Proteins | Tubulin, Aspartate Aminotransferase nih.govtandfonline.comnih.gov | Oncology, Metabolic Pathways nih.govnih.gov |
Development of Hyphenated Analytical Techniques for Comprehensive Pyridazinone Characterization
As novel pyridazinone derivatives are synthesized, robust analytical methods are essential for their comprehensive characterization. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled sensitivity and specificity for this purpose. saspublishers.comjetir.org
LC-MS and GC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of modern pharmaceutical analysis. rsisinternational.orgwisdomlib.org LC-MS is particularly versatile for the analysis of a wide range of pyridazinone compounds, which may be non-volatile or thermally labile. rsisinternational.org These techniques are crucial for impurity profiling, allowing for the detection, identification, and quantification of synthesis-related impurities and degradation products, which is a critical regulatory requirement. saspublishers.comrsisinternational.org
LC-NMR and LC-FTIR: For unambiguous structure elucidation, especially of unknown impurities or metabolites, coupling liquid chromatography with Nuclear Magnetic Resonance (LC-NMR) or Fourier-Transform Infrared Spectroscopy (LC-FTIR) is invaluable. saspublishers.comjetir.orgwisdomlib.org While MS provides mass information, NMR and IR provide detailed structural information about the molecule's carbon-hydrogen framework and functional groups, respectively. jetir.orgrjptonline.org
The integration of these powerful hyphenated techniques ensures the structural integrity and purity of new pyridazinone candidates, providing the detailed characterization necessary for advancement through the drug development pipeline. jetir.org
Q & A
Q. What are the optimal synthetic routes for preparing 5,6-Dichloro-1-methylpyridazin-4(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of pyridazinone precursors using Na₂S·9H₂O in DMF at 60°C (reflux) achieves selective substitution at positions 5 and 6 . Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for halogenation.
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products.
- Purification : Column chromatography (silica gel, CH₂Cl₂/hexane eluent) is critical for isolating the pure product .
Table 1 : Representative Reaction Conditions
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Alkynyl-5-chloro-2-methylpyridazin-3(2H)-one | Na₂S·9H₂O | DMF | 60 | 68–72 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns and methyl group integration. Chlorine atoms deshield adjacent protons, causing downfield shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₅H₄Cl₂N₂O: 192.97 g/mol).
- XRD : Resolves crystal packing and confirms regiochemistry of chlorine substituents .
Q. How does the compound’s reactivity vary under nucleophilic or electrophilic conditions?
- Methodological Answer :
- Nucleophilic substitution : The 5- and 6-chlorine atoms are susceptible to displacement by thiols or amines, forming derivatives (e.g., methylthio or piperazinyl analogs) .
- Electrophilic attack : The pyridazinone ring’s electron-deficient nature directs electrophiles to the para position of the carbonyl group.
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of derivatization reactions in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify reactive sites. For example:
- Nucleophilic Fukui index : Higher at C-5/C-6 due to chlorine’s electron-withdrawing effects.
- Electrophilic Fukui index : Peaks at C-3/C-4, favoring functionalization .
Validation : Compare computed transition states with experimental HPLC-MS data for reaction intermediates.
Q. What strategies resolve contradictions in spectral data interpretation for structurally similar pyridazinone derivatives?
- Methodological Answer :
- Dual solvent NMR : Use DMSO-d₆ and CDCl₃ to distinguish solvent-induced shifts (e.g., hydrogen bonding in DMSO masks splitting patterns).
- Heteronuclear Correlation (HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C long-range couplings .
- Case Study : A 2023 study resolved overlapping signals in coumarin-pyridazinone hybrids by combining NOESY and HSQC .
Q. Why do reaction conditions in analogous syntheses (e.g., Na₂S vs. KOH) lead to divergent products?
- Methodological Answer :
- Base strength : KOH promotes dehydrohalogenation, forming fused furans (e.g., methylfuropyridazinones), while Na₂S favors thiolation .
- Mechanistic insight :
- Pathway A (Na₂S) : Thiolate ion attacks the chloro-substituted carbon, yielding methylthio derivatives .
- Pathway B (KOH) : Base-mediated elimination generates alkynyl intermediates, which cyclize to form fused heterocycles .
Table 2 : Reaction Pathway Comparison
| Reagent | Product Class | Key Intermediate | Reference |
|---|---|---|---|
| Na₂S | Methylthio derivatives | Thiolate adduct | |
| KOH | Furopyridazinones | Alkynyl intermediate |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility profiles?
- Methodological Answer :
- Recrystallization solvent : Variations in ethanol/water ratios can alter crystal polymorphism, affecting melting points by 5–10°C .
- Hygroscopicity : Unreported moisture absorption (e.g., in DMF-synthesized batches) may lower observed melting points.
- Standardization : Use DSC (Differential Scanning Calorimetry) under inert gas to control for environmental factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
